5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one
Description
Properties
CAS No. |
825633-98-5 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H9ClN2O/c1-14-11(15)6-9(7-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 |
InChI Key |
FAAKIOXGKFBLLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
- The synthesis often begins with substituted furanones or hydrazones derived from 4-chlorophenyl hydrazines.
- For example, 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-ones can be refluxed with hydrazine hydrate in absolute ethanol to form the corresponding pyridazinone ring system bearing the 4-chlorophenyl group at the 5-position.
Reaction Conditions
Yield and Purity
- Yields for these cyclization steps typically range from 50% to 70%, depending on the exact substrates and conditions.
- Purity is confirmed by melting point, IR, and NMR spectroscopy.
Methylation at the 2-Position of Pyridazinone
Alkylation Methods
- The 2-position methylation is achieved by treating the 5-(4-chlorophenyl)pyridazin-3(2H)-one intermediate with methyl halides (e.g., methyl chloride or methyl bromide) in the presence of a base.
- Common bases include potassium carbonate or triethylamine.
- Solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are used, with acetone often providing the best results at room temperature.
Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Base | Potassium carbonate or triethylamine |
| Alkylating agent | Methyl bromide (preferred) or methyl chloride |
| Solvent | Acetone (best), acetonitrile, or DMF |
| Temperature | Room temperature (20-25 °C) |
| Reaction time | Several hours (monitored by TLC) |
Yield and Purification
- Yields for methylation range from 60% to 80%.
- Products are purified by preparative TLC or recrystallization.
Alternative Synthetic Routes
Direct Cyclization from Levulinic Acid Derivatives
- 4,5-Dihydro-6-methylpyridazin-3(2H)-one, a related compound, can be synthesized by reacting levulinic acid with hydrazine hydrate at 100 °C for 40 minutes in a sealed reactor.
- This method achieves high selectivity (99%) and yield (approx. 99%) for the methylated pyridazinone core.
- Although this method is for a simpler methylpyridazinone, it provides insight into efficient methylation and ring formation strategies.
Halomethylation and Subsequent Substitution
- 5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one can be prepared by reacting the pyridazinone with paraformaldehyde and thionyl chloride in benzene, yielding 73%.
- This intermediate can then be reacted with nucleophiles to introduce various substituents, including methyl groups, under mild conditions.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to pyridazinone | 3-[2-(4-chlorophenyl)hydrazono]-furanone + hydrazine hydrate, reflux in ethanol | 50-70 | Formation of 5-(4-chlorophenyl)pyridazin-3(2H)-one |
| Methylation at 2-position | Methyl bromide/chloride + K2CO3, acetone, RT | 60-80 | Faster with bromide, room temperature preferred |
| Direct synthesis from levulinic acid | Levulinic acid + hydrazine hydrate, 100 °C, sealed tube | ~99 | High selectivity for 2-methylpyridazinone core |
| Halomethylation | Paraformaldehyde + thionyl chloride, benzene | 73 | Intermediate for further substitution |
Research Findings and Considerations
- The choice of solvent and base critically affects the yield and purity of the methylated product.
- Reaction temperature and time must be optimized to avoid side reactions, especially when halides are used for alkylation.
- The direct cyclization method from levulinic acid and hydrazine hydrate offers a rapid and high-yielding route to the methylated pyridazinone core, which can be adapted for substituted derivatives.
- Monitoring by TLC and characterization by IR, NMR, and melting point are essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone to its dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Research has demonstrated that derivatives of 5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one exhibit notable antiviral properties. For instance, sulfonamide derivatives containing pyridazine rings were synthesized and screened for their activity against Tobacco Mosaic Virus (TMV). The study found that certain derivatives displayed significant antiviral activity, indicating the potential of pyridazine-based compounds in virology .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer activities. A study focusing on related pyridine derivatives showed that modifications to the structure could enhance their effectiveness against various cancer cell lines. The presence of halogen substituents, such as chlorine, was noted to influence the biological activity significantly. For example, one derivative exhibited an IC50 value of 6.2 μM against colon carcinoma cells, suggesting that structural variations can yield potent anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves palladium-catalyzed reactions, such as Suzuki cross-coupling methods. These methods allow for the efficient production of novel pyridine derivatives with varied functional groups, enhancing their pharmacological profiles .
Table 1: Synthesis Conditions for Pyridine Derivatives
| Compound | Reaction Type | Yield (%) | Key Features |
|---|---|---|---|
| 2a | Suzuki Coupling | 70 | Moderate yield with halogen substituents |
| 4b | Direct Arylation | 41.32 | High anti-thrombolytic activity |
3.1 Anti-Thrombolytic Activity
Pyridine derivatives have been evaluated for their anti-thrombolytic properties. In one study, several compounds were tested for their ability to inhibit clot formation in human blood. The results indicated that specific structural features, such as the presence of multiple halogen atoms, could enhance anti-thrombolytic activity .
3.2 Inhibition of Biofilm Formation
Additionally, some studies have explored the biofilm inhibition capabilities of these compounds, which is crucial in combating antibiotic-resistant bacterial strains. The findings suggest that certain derivatives can effectively disrupt biofilm formation, indicating their potential use in treating chronic infections .
Theoretical Studies and Computational Chemistry
Density Functional Theory (DFT) studies have been employed to predict the electronic properties and reactivity of this compound derivatives. These computational analyses provide insights into the molecular orbitals and potential reaction pathways, aiding in the design of more effective derivatives .
Table 2: DFT Calculated Properties
| Property | Value |
|---|---|
| HOMO Energy | -7.21 eV |
| LUMO Energy | -1.45 eV |
| Band Gap | 5.76 eV |
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Reactivity
5-Chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one :
This analogue features a dichlorophenyl group at position 6 instead of a single chlorophenyl. The additional chlorine atoms enhance electron-withdrawing effects, increasing reactivity in substitution reactions. For example, treatment with aqueous HI leads to hydrodeiodination, forming 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one, whereas the parent compound undergoes iodination first .- 4-Chloro-5-dimethylamino-2-phenylpyridazin-3(2H)-one: Substitution of the chloro group to position 4 and introduction of a dimethylamino group at position 5 significantly alter electronic properties. The dimethylamino group acts as an electron donor, reducing electrophilicity at position 5 compared to the target compound. This reduces susceptibility to nucleophilic attack, as seen in stability studies .
Functional Group Modifications
- The pyrrolidinylamino group at position 5 increases solubility in polar solvents, contrasting with the hydrophobic chlorophenyl group in the target compound .
4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one :
The benzylidene moiety creates a conjugated system, stabilizing the compound via resonance. This structural feature is absent in the target compound, which lacks a dihydropyridazine ring. The extended conjugation may improve UV absorption properties, relevant in photodynamic applications .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
5-(4-Chlorophenyl)-2-methylpyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridazinone core, characterized by a nitrogen-containing heterocyclic ring. The presence of the 4-chlorophenyl group and the methyl substituent at the 2-position are significant for its biological activity. The structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of pyridazinone derivatives, including the target compound. For instance:
- Antibacterial Effects : A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antifungal Activity : Similar derivatives have been shown to inhibit fungal growth, suggesting that the chlorophenyl group enhances bioactivity against fungal pathogens .
2. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in various in vitro models . This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related compounds in models of neuroinflammation. For example, derivatives have been shown to reduce nitric oxide production and inhibit NF-κB signaling pathways in microglial cells, which are crucial in neuroinflammatory processes . This positions this compound as a candidate for further exploration in neurodegenerative diseases.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmitter regulation . This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
- Cytokine Modulation : By inhibiting NF-κB activation, the compound reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
